carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)
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Overview
Description
Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is a complex organometallic compound that features a unique combination of a carbanide ligand, a chiral phospholane, and an iron(2+) center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) typically involves the following steps:
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Formation of the Phospholane Ligand: : The chiral phospholane ligand can be synthesized through a series of steps starting from cyclopentyl and diethyl precursors. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (2S,5S) configuration.
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Complexation with Iron(2+): : The phospholane ligand is then reacted with an iron(2+) salt, such as iron(II) chloride, in the presence of a reducing agent. This step often requires inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation of the iron center.
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Formation of the Carbanide Ligand: : The carbanide ligand is introduced through a nucleophilic substitution reaction, where a suitable carbanide precursor reacts with the iron-phospholane complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The iron(2+) center can undergo oxidation to iron(3+), which can significantly alter the reactivity and properties of the compound.
Reduction: The compound can be reduced back to iron(2+) using suitable reducing agents.
Substitution: The carbanide ligand can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an iron(3+) complex, while substitution could produce a new organometallic compound with a different ligand.
Scientific Research Applications
Chemistry
In chemistry, carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis.
Biology
While direct biological applications are less common, derivatives of this compound could be explored for their potential as enzyme mimics or in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s unique structure could be investigated for its potential as a drug delivery agent or as a component in diagnostic imaging.
Industry
In industry, this compound could be used in the production of fine chemicals and materials, particularly where chiral catalysts are required.
Mechanism of Action
The mechanism by which carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) exerts its effects typically involves coordination chemistry. The iron center can coordinate with various substrates, facilitating their transformation through catalytic cycles. The chiral phospholane ligand plays a crucial role in determining the stereochemistry of the products.
Comparison with Similar Compounds
Similar Compounds
- Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;nickel(2+)
- Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;cobalt(2+)
Uniqueness
Compared to similar compounds, carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) offers unique reactivity due to the specific electronic and steric properties of the iron center. Its ability to undergo oxidation and reduction reactions, as well as its chiral nature, makes it particularly versatile in catalysis and material science.
Properties
Molecular Formula |
C28H56FeP2 |
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Molecular Weight |
510.5 g/mol |
IUPAC Name |
carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
InChI |
InChI=1S/2C13H25P.2CH3.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;;;/h2*11-13H,3-10H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*11-,12-;;;/m00.../s1 |
InChI Key |
MXOVWRYEUJWIFP-ABLBMNRKSA-N |
Isomeric SMILES |
[CH3-].[CH3-].CC[C@H]1CC[C@@H](P1C2CCCC2)CC.CC[C@H]1CC[C@@H](P1C2CCCC2)CC.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CCC1CCC(P1C2CCCC2)CC.CCC1CCC(P1C2CCCC2)CC.[Fe+2] |
Origin of Product |
United States |
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